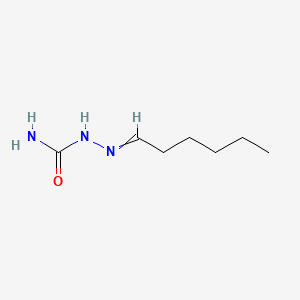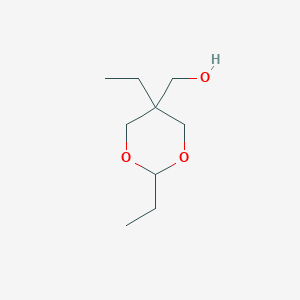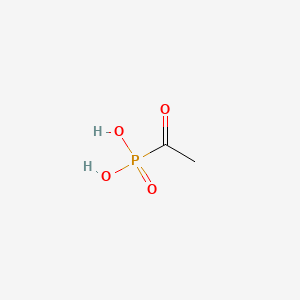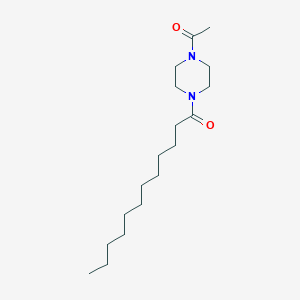
1-(4-Acetylpiperazin-1-yl)dodecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)dodecan-1-one is a chemical compound with the molecular formula C18H34N2O2. It is known for its unique structure, which includes a piperazine ring substituted with an acetyl group and a dodecanone chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylpiperazin-1-yl)dodecan-1-one typically involves the reaction of 1-dodecanone with 4-acetylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Acetylpiperazin-1-yl)dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Acetylpiperazin-1-yl)dodecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)dodecan-1-one involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The acetyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
- 1-(4-Acetylpiperazin-1-yl)hexan-1-one
- 1-(4-Acetylpiperazin-1-yl)octan-1-one
- 1-(4-Acetylpiperazin-1-yl)decan-1-one
Comparison: 1-(4-Acetylpiperazin-1-yl)dodecan-1-one stands out due to its longer dodecanone chain, which may confer unique physicochemical properties and biological activities compared to its shorter-chain analogs. The length of the alkyl chain can influence the compound’s solubility, stability, and interaction with biological membranes .
Propiedades
Número CAS |
6626-82-0 |
|---|---|
Fórmula molecular |
C18H34N2O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
1-(4-acetylpiperazin-1-yl)dodecan-1-one |
InChI |
InChI=1S/C18H34N2O2/c1-3-4-5-6-7-8-9-10-11-12-18(22)20-15-13-19(14-16-20)17(2)21/h3-16H2,1-2H3 |
Clave InChI |
ZJRKDHAMYBRVAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)N1CCN(CC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





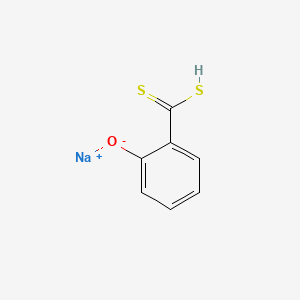
![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)


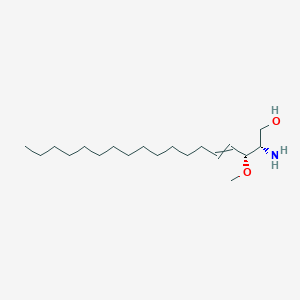
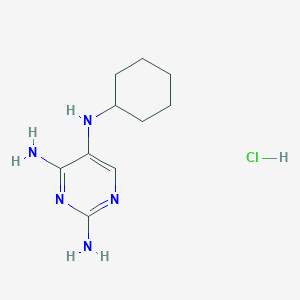
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)
